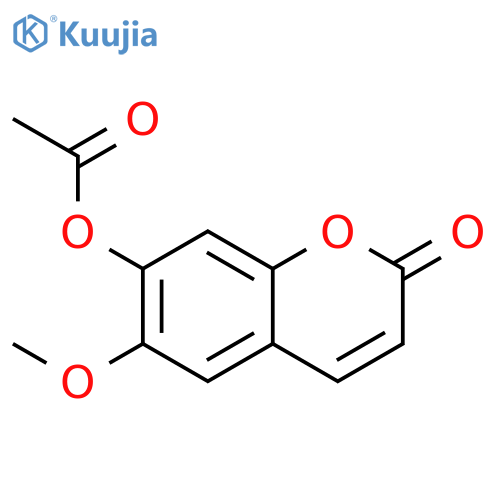Cas no 56795-51-8 (Scopoletin acetate)

Scopoletin acetate structure
商品名:Scopoletin acetate
Scopoletin acetate 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2-oxo-2H-chromen-7-yl acetate
- Scopoletin acetate
- Scopoletin-acetate
- 7-Acetoxy-6,4'-dimethoxy-isoflavon
- 7-acetoxy-6-methoxy-chromen-2-one
- 7-acetoxy-6-methoxycoumarin
- 7-Acetoxy-6-methoxy-cumarin
- 7-Hydroxy-4',6-dimethoxyisoflavone acetate
- 7-O-Ac-afromosin
- 7-O-acetylafromosin
- 7-O-acetylafrormosin
- 7-O-Acetyl-scopoletin
- Afromosin-acetat
- Afrormosinacetat
- Afrormosin-monoacetat
- Isoflavone,7-hydroxy-4',6-dimethoxy-,acetate
- O-Acetyl-afromosin
- O-Acetyl-afrormosin
- Scopoletin-acetat
- [ "" ]
- (6-methoxy-2-oxochromen-7-yl) acetate
- Scopoletin, O-acetyl-
- 6-Methoxy-7-acetoxycoumarin
- W1259
- HY-N1254
- HYCLWDHZALFLJV-UHFFFAOYSA-N
- CHEBI:174194
- AKOS022184761
- CS-0016657
- DTXSID001254533
- DA-57744
- Scopoletinacetate
- 6-METHOXY-2-OXOCHROMEN-7-YL ACETATE
- FS-10025
- 56795-51-8
- 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one
-
- インチ: 1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3
- InChIKey: HYCLWDHZALFLJV-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])=C([H])C2=C([H])C(=C(C([H])=C12)OC(C([H])([H])[H])=O)OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 234.05300
- どういたいしつりょう: 234.05282342 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ぶんしりょう: 234.20
- トポロジー分子極性表面積: 61.8
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 177°C
- ふってん: 379.4±42.0 °C at 760 mmHg
- フラッシュポイント: 170.5±27.9 °C
- ようかいど: 729.7 mg/L @ 25 °C (est)
- PSA: 65.74000
- LogP: 1.72690
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Scopoletin acetate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scopoletin acetate 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Scopoletin acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM280680-1g |
Scopoletin Acetate |
56795-51-8 | 95% | 1g |
$*** | 2023-03-30 | |
| S e l l e c k ZHONG GUO | S0951-1mg |
Scopoletin acetate |
56795-51-8 | 1mg |
¥1793.61 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2189-1 mg |
Scopoletin acetate |
56795-51-8 | 1mg |
¥1233.00 | 2022-04-26 | ||
| Biosynth | GCA79551-10 mg |
Scopoletin acetate |
56795-51-8 | 10mg |
$175.60 | 2023-01-04 | ||
| TargetMol Chemicals | TN2189-5mg |
Scopoletin acetate |
56795-51-8 | 5mg |
¥ 9980 | 2024-07-19 | ||
| TargetMol Chemicals | TN2189-5 mg |
Scopoletin acetate |
56795-51-8 | 98% | 5mg |
¥ 760 | 2023-07-10 | |
| A2B Chem LLC | AG74871-5mg |
Scopoletin Acetate |
56795-51-8 | 5mg |
$110.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN2189-1mg |
Scopoletin acetate |
56795-51-8 | 1mg |
¥ 3980 | 2024-07-19 | ||
| A2B Chem LLC | AG74871-20mg |
Scopoletin Acetate |
56795-51-8 | ≥95% | 20mg |
$177.00 | 2024-04-19 | |
| Cooke Chemical | BD9553131-250mg |
Scopoletin Acetate |
56795-51-8 | 98+% | 250mg |
RMB 1126.40 | 2025-02-20 |
Scopoletin acetate 関連文献
-
1. Nuclear oxidation in flavones and related compounds. Part XLVII. A new synthesis of fraxetin and a synthesis of 4-methylfraxetinK. Aghoramurthy,T. R. Seshadri J. Chem. Soc. 1954 3065
-
2. 805. The constituents of Casimiroa edulis llave et lex. Part II. The barkJ. Iriarte,F. A. Kincl,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1956 4170
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
